4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE
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Overview
Description
4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a pyridine ring, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(methylsulfanyl)benzenesulfonyl chloride with 4-(4-pyridinylmethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfanyl)benzenesulfonamide
- N-(4-pyridinylmethyl)benzenesulfonamide
- 4-(methylsulfanyl)-N-phenylbenzenesulfonamide
Uniqueness
4-(METHYLSULFANYL)-N-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the methylsulfanyl and pyridinylmethyl groups allows for diverse interactions and reactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H18N2O2S2 |
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Molecular Weight |
370.5g/mol |
IUPAC Name |
4-methylsulfanyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18N2O2S2/c1-24-18-6-8-19(9-7-18)25(22,23)21-17-4-2-15(3-5-17)14-16-10-12-20-13-11-16/h2-13,21H,14H2,1H3 |
InChI Key |
OKUSAIOSLJIFAE-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Canonical SMILES |
CSC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Origin of Product |
United States |
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